N-(4-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

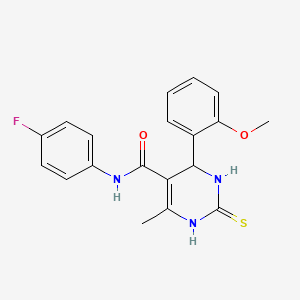

N-(4-Fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by:

- A 4-fluorophenyl group on the carboxamide moiety.

- A 2-methoxyphenyl substituent at position 4 of the tetrahydropyrimidine ring.

- A methyl group at position 6 and a sulfanylidene (C=S) group at position 2.

Its design incorporates electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which may optimize pharmacokinetic properties such as solubility and target binding .

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O2S/c1-11-16(18(24)22-13-9-7-12(20)8-10-13)17(23-19(26)21-11)14-5-3-4-6-15(14)25-2/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZKGXRRNVLJIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=CC=C2OC)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-fluoroaniline with 2-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with thiourea and methyl acetoacetate under acidic conditions to yield the desired tetrahydropyrimidine derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the carboxamide can be reduced to form corresponding amines.

Substitution: The fluorophenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(4-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

Industry: Utilized in the development of advanced materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The sulfanylidene group plays a crucial role in its binding affinity and specificity, while the fluorophenyl and methoxyphenyl groups contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares the main compound with structurally similar analogs:

Key Observations:

- Solubility : The carboxamide group in the main compound may enhance hydrogen bonding and aqueous solubility compared to ester derivatives (e.g., ) .

- Bulkiness : The 2,5-dimethoxyphenyl analog () has increased steric hindrance, which could reduce membrane permeability but improve receptor selectivity .

Antimicrobial Screening ():

Compounds with chlorophenyl or trifluoromethyl groups (e.g., ) demonstrated moderate to high antimicrobial activity against Staphylococcus aureus and Escherichia coli.

Enzyme Inhibition ():

A related compound, 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid , showed inhibitory activity against kynurenine formamidase (KFase) with an affinity energy of -8.7 kcal/mol. The main compound’s sulfanylidene group (vs. dioxo) may influence binding dynamics in similar enzymatic targets .

Crystallographic and Conformational Analysis

- Hydrogen Bonding : The acetylated analog () forms intramolecular N–H⋯S hydrogen bonds, stabilizing its crystal lattice. The main compound’s carboxamide group may participate in additional intermolecular hydrogen bonding, enhancing crystallinity .

- Dihedral Angles : In , pyrimidine derivatives exhibited dihedral angles of ~12° between aromatic rings, suggesting planar conformations favorable for π-π stacking with biological targets .

Biological Activity

N-(4-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of tetrahydropyrimidine derivatives typically involves multi-step reactions that include condensation reactions and cyclization. The specific synthesis pathway for this compound has been documented in several studies. The compound can be synthesized through the reaction of appropriate phenyl derivatives with key intermediates under controlled conditions.

Antiviral Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antiviral properties. A study evaluating similar compounds found that N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides demonstrated inhibition of HIV-1 integrase with an IC50 value of 0.65 µM for the most active derivative . However, these compounds did not show effective inhibition against HIV-1 and HIV-2 below cytotoxic concentrations in cell culture assays.

Antibacterial Activity

The antibacterial potential of this class of compounds has also been explored. Various derivatives have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated IC50 values ranging from 200 nM to 1.4 µM against strains such as Staphylococcus aureus and Escherichia coli .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary docking studies suggest that these compounds may interact with viral enzymes or bacterial cell wall synthesis pathways, although detailed elucidation of these pathways is necessary.

Case Study 1: HIV Integrase Inhibition

In vitro studies conducted on similar compounds showed a strong correlation between structural modifications and integrase inhibitory activity. The study highlighted that while some derivatives were potent inhibitors in isolated enzyme assays, their efficacy diminished in cellular assays due to cytotoxicity concerns .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial activity of tetrahydropyrimidine derivatives revealed that certain modifications significantly enhanced their potency against resistant bacterial strains. The most promising derivatives exhibited low MIC values against various pathogens while maintaining low cytotoxicity .

Data Summary

Q & A

Q. How can factorial design optimize reaction conditions for scale-up?

- Methodological Answer : Implement a 2 factorial design to test variables: temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (ethanol vs. acetonitrile). Use ANOVA to identify significant factors affecting yield. Response surface methodology (RSM) refines optimal conditions, minimizing byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.